molecular formula C28H28N2O B10973817 N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide

N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B10973817
M. Wt: 408.5 g/mol
InChI Key: CMCGSRMKOHSPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine, quinine, and quinacrine share the quinoline core structure.

    Carboxamide Derivatives: Compounds like N-phenyl-2-quinolinecarboxamide and N-(2,6-dimethylphenyl)-2-quinolinecarboxamide have similar functional groups.

Uniqueness

N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical properties compared to other quinoline and carboxamide derivatives.

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C28H28N2O/c1-5-20-10-9-11-21(6-2)27(20)30-28(31)24-17-26(23-16-18(3)14-15-19(23)4)29-25-13-8-7-12-22(24)25/h7-17H,5-6H2,1-4H3,(H,30,31)

InChI Key

CMCGSRMKOHSPPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.